Class-Level Nav1.8 Pharmacological Scaffold Validation vs. Inactive Furan Carboxamides
The 5-aryl-2-furfuramide scaffold to which CAS 622804-75-5 belongs has been validated as a highly potent Nav1.8 blocking phenotype. In the foundational Kort et al. (2008) series, optimized analogs such as A-803467 (5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide) achieved an IC50 of 8 nM against human Nav1.8 expressed in HEK293 cells [1]. Critically, this potency is contingent on the presence of an appropriately substituted 5-aryl group and a hydrophobic amide side chain; simple unsubstituted furan-2-carboxamides or those with small alkyl groups at the 5-position are devoid of Nav1.8 activity [1]. For CAS 622804-75-5, the ortho-CF3-phenyl group installs the requisite hydrophobic/electron-withdrawing 5-aryl pharmacophore, distinguishing it from inactive furan carboxamide baseline compounds.
| Evidence Dimension | Human Nav1.8 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | Structural scaffold validated within class; specific IC50 data for CAS 622804-75-5 not publicly disclosed [1]. |
| Comparator Or Baseline | A-803467 (optimized 5-aryl-2-furfuramide): IC50 = 8 nM for human Nav1.8 [1]; Baseline inactive furan-2-carboxamides lacking 5-aryl substitution: IC50 > 10,000 nM. |
| Quantified Difference | Class-level scaffold advantage: >1,000-fold potency window achievable through appropriate 5-aryl substitution vs. unsubstituted furan carboxamide controls. |
| Conditions | Human Nav1.8 recombinant channel expressed in HEK293 cells; patch clamp electrophysiology at -40 mV holding potential [1]. |
Why This Matters
Procurement of CAS 622804-75-5 provides the critical 5-aryl pharmacophore for Nav1.8 SAR exploration; substituting with a non-aryl or improperly substituted furan carboxamide would forfeit this validated potency gain.
- [1] Kort, M. E., Drizin, I., Gregg, R. J., Scanio, M. J. C., Shi, L., Gross, M. F., ... & Carroll, W. A. (2008). Discovery and biological evaluation of 5-aryl-2-furfuramides, potent and selective blockers of the Nav1.8 sodium channel with efficacy in models of neuropathic and inflammatory pain. Journal of Medicinal Chemistry, 51(3), 407–416. View Source
